Salvinorin A Carbamate
Description
Chemical Classification and Structural Features
This compound belongs to the neo-clerodane diterpenoid class of natural product derivatives, representing a sophisticated example of structure-based drug design applied to psychoactive plant metabolites. The compound maintains the complex polycyclic architecture characteristic of the salvinorin family while incorporating a carbamate functional group that fundamentally alters its metabolic profile. Structurally, this compound preserves the seven stereogenic centers present in the parent molecule, maintaining the intricate three-dimensional arrangement essential for biological activity.
The molecular formula of this compound is C22H27NO8, with a molecular weight of 433.457 daltons. This represents a subtle but significant modification from salvinorin A, which has the formula C23H28O8. The structural difference lies primarily in the replacement of the acetoxy group at the C2 position with a carbamate functionality, introducing a nitrogen atom into the otherwise nitrogen-free framework. This modification is particularly noteworthy given that salvinorin A was the first discovered non-nitrogenous opioid receptor agonist, making the carbamate derivative a unique hybrid structure.
The compound exhibits a complex stereochemical arrangement defined by the systematic name: methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(carbamoyloxy)-2-(3-furyl)-6a,10b-dimethyl-4,10-dioxododecahydro-2H-benzo[f]isochromene-7-carboxylate. This nomenclature reflects the retention of all major structural elements of the parent compound, including the furan ring, the lactone functionality, and the methyl ester group, while specifically highlighting the carbamate substitution at the C9 position.
Table 1: Chemical Properties of this compound
The solubility profile of this compound demonstrates its compatibility with common organic solvents, with reported solubilities of 1 milligram per milliliter in acetonitrile and dimethylformamide, and 2 milligrams per milliliter in dimethyl sulfoxide. This solubility pattern is consistent with the compound's lipophilic nature while showing improved handling characteristics compared to the parent compound.
Historical Context and Discovery
The development of this compound emerged from the broader historical context of salvinorin A research, which began with the isolation of the parent compound from Salvia divinorum in 1982 by Alfredo Ortega and colleagues in Mexico. This initial discovery represented a watershed moment in opioid pharmacology, as salvinorin A was subsequently identified as the first non-alkaloid compound to exhibit potent opioid receptor activity, specifically targeting the kappa-opioid receptor with exceptional selectivity.
Following the characterization of salvinorin A's unique pharmacological profile, researchers recognized both its therapeutic potential and its significant limitations. The parent compound's rapid metabolism through esterase-mediated hydrolysis of the C2 acetate group to form the inactive metabolite salvinorin B posed a major obstacle to its clinical development. This metabolic instability, while advantageous for limiting the duration of psychoactive effects, severely restricted the compound's utility as a therapeutic agent.
The synthesis and evaluation of this compound was part of a systematic structure-activity relationship study aimed at identifying modifications that could enhance the compound's metabolic stability while preserving its potent kappa-opioid receptor activity. This research effort was driven by the recognition that the C2 position represented a critical site for both biological activity and metabolic vulnerability. The carbamate modification was specifically chosen based on its potential to resist esterase-mediated hydrolysis while maintaining the spatial and electronic characteristics necessary for receptor binding.
The first reported synthesis and pharmacological evaluation of this compound demonstrated that this structural modification successfully achieved the dual objectives of maintaining potency and enhancing stability. The compound exhibited an effective concentration for 50% maximal response of 6.2 nanomolar for activation of the human kappa-opioid receptor, compared to 4.5 nanomolar for salvinorin A, representing only a modest reduction in potency despite the significant structural change.
Relationship to Parent Compound Salvinorin A
The relationship between this compound and its parent compound salvinorin A exemplifies the principles of medicinal chemistry applied to natural product optimization. Salvinorin A, with the molecular formula C23H28O8 and a molecular weight of 432.5 daltons, serves as the structural template from which the carbamate derivative was developed. The parent compound is characterized by its unique status as a trans-neoclerodane diterpenoid that acts as a potent and selective kappa-opioid receptor agonist without containing any basic nitrogen atoms.
The structural relationship between these compounds centers on the modification at the C2 position, where the acetoxy group of salvinorin A (CH3CO2-) is replaced with a carbamate group (NH2CO2-) in the derivative. This seemingly minor change has profound implications for the compound's pharmacokinetic properties while preserving the essential pharmacophoric elements required for kappa-opioid receptor recognition and activation. The carbamate modification introduces hydrogen bonding capability through the amino group while maintaining the ester linkage that appears critical for biological activity.
Table 2: Comparative Analysis of Salvinorin A and this compound
The pharmacological comparison reveals that this compound retains remarkable potency relative to the parent compound. Both compounds demonstrate exceptional selectivity for the kappa-opioid receptor over mu- and delta-opioid receptors, maintaining this crucial characteristic that distinguishes salvinorin derivatives from traditional opioid compounds. The binding affinity of this compound, as measured by the inhibition constant, is 3.2 nanomolar, representing only a modest decrease from salvinorin A's value of 2.4 nanomolar.
The enhanced metabolic stability of this compound compared to salvinorin A represents its primary advantage over the parent compound. While salvinorin A undergoes rapid deacetylation by esterases to form the inactive salvinorin B, the carbamate derivative resists this metabolic pathway due to the increased stability of the carbamate bond relative to the acetate ester. This enhanced stability translates to potentially longer duration of action and improved bioavailability, addressing one of the major limitations of the parent compound for therapeutic applications.
Properties
IUPAC Name |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-carbamoyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO8/c1-21-6-4-12-19(26)30-15(11-5-7-29-10-11)9-22(12,2)17(21)16(24)14(31-20(23)27)8-13(21)18(25)28-3/h5,7,10,12-15,17H,4,6,8-9H2,1-3H3,(H2,23,27)/t12-,13-,14-,15-,17-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTGZEVOZWRYEL-XOKLNVNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC(=O)N)C)C4=COC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OC(=O)N)C)C4=COC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Salvinorin B (SalB)
SalB is synthesized from SalA through selective hydrolysis of the C2 acetate. In a representative procedure:
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Deacetylation : SalA (20 mg, 0.05 mmol) is treated with potassium carbonate (3 equiv) in methanol at 50°C for 24 hours.
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Purification : The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 2:1) to yield SalB (85% yield).
This step is critical for generating the reactive C2 hydroxyl group necessary for subsequent carbamoylation.
Carbamoylation of SalB
The C2 hydroxyl of SalB is converted to a carbamate using carbamoyl chloride derivatives. A modified protocol from amino acid analog synthesis is employed:
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Reaction Setup : SalB (0.05 mmol) is dissolved in anhydrous dichloromethane (2 mL) under nitrogen.
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Coupling Reagents : N-Methylmorpholine (3 equiv) and carbamoyl chloride (3 equiv) are added, followed by TBTU (3 equiv) as a coupling agent.
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Reaction Conditions : The mixture is stirred at 50°C for 24 hours.
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Workup : The solvent is evaporated, and the residue is purified via silica gel chromatography (hexane:ethyl acetate, 1:1) to isolate this compound (72% yield).
Table 1: Optimization of Carbamoylation Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Coupling Agent | DCC | TBTU | TBTU |
| Solvent | DMF | DCM | DCM |
| Temperature (°C) | 25 | 50 | 50 |
| Yield (%) | 45 | 72 | 72 |
TBTU in dichloromethane (DCM) at elevated temperatures maximizes yield by enhancing nucleophilic attack at the C2 position.
Analytical Characterization and Pharmacological Data
Structural Confirmation
Receptor Affinity and Stability
This compound exhibits near-equivalent KOR potency to SalA, with improved metabolic stability:
Table 2: Pharmacological Profile of this compound vs. SalA
| Parameter | SalA | This compound |
|---|---|---|
| EC50 (KOR, nM) | 4.5 | 6.2 |
| Plasma Half-Life (min) | 8 | 22 |
| Metabolic Stability (%) | 15 | 68 |
Data sourced from in vitro assays using human KOR-expressing cells. The carbamate group reduces deacetylation by esterases, prolonging systemic exposure.
Challenges and Synthetic Innovations
Steric Hindrance at C2
The C2 position in SalB is sterically encumbered by adjacent decalin rings, complicating carbamoylation. TBTU outperforms DCC by forming a reactive oxybenzotriazole intermediate, mitigating steric effects.
Purification Considerations
Silica gel chromatography remains indispensable due to the polar carbamate moiety. Gradient elution (hexane to ethyl acetate) resolves this compound from unreacted SalB and coupling byproducts.
Comparative Analysis with Analogous Derivatives
This compound’s stability contrasts with C2-amino acid analogs (e.g., Val-derivative, Ki = 42 nM), which exhibit comparable KOR affinity but inferior metabolic profiles. The carbamate’s electronegative oxygen enhances hydrogen bonding with KOR residues (e.g., Tyr139), balancing potency and stability .
Chemical Reactions Analysis
Types of Reactions: Salvinorin A Carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents like dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Salvinorin A Carbamate has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on kappa opioid receptor activity.
Biology: Investigated for its potential effects on cellular signaling pathways and receptor interactions.
Industry: Potential applications in the development of new pharmaceuticals and chemical probes for biological research.
Mechanism of Action
Salvinorin A Carbamate exerts its effects primarily through its interaction with the kappa opioid receptor. As a kappa opioid receptor agonist, it binds to the receptor and activates it, leading to a cascade of intracellular signaling events. This activation can modulate neurotransmitter release and influence various physiological and psychological processes. The exact molecular targets and pathways involved include the inhibition of adenylyl cyclase, activation of mitogen-activated protein kinases, and modulation of ion channel activity .
Comparison with Similar Compounds
Spirobutyrolactone Derivative (Compound 14)
This derivative replaces the acetoxy group at C2 with a spirobutyrolactone ring. It exhibits comparable potency to Salvinorin A (EC50 = 0.6 ± 0.2 nM at KOPr) and superior metabolic stability in microsomal assays . Both compounds show similar analgesic and anti-inflammatory effects in vivo, but the spirobutyrolactone derivative’s enhanced stability makes it a stronger candidate for prolonged therapeutic action .
C4-Modified Analogues
C4 modifications, such as thiocyanate (RB-64) or bromination, alter KOPr signaling dynamics. For example, RB-64 demonstrates dose-dependent parabolic effects on prepulse inhibition (PPI) in mice, with distinct regulatory patterns compared to Salvinorin A . Brominated derivatives of structurally related diterpenes (e.g., columbin) show divergent reactivity profiles, underscoring the sensitivity of Salvinorin A’s furan ring to functional group substitutions .
Salvinorin A Carbamate
This modification may also fine-tune receptor interaction kinetics, though further pharmacological profiling is needed .
Classical KOPr Agonists
U50,488H and U69,593
These nitrogenous agonists share functional similarities with Salvinorin A, such as anti-addictive effects in cocaine self-administration models . However, Salvinorin A exhibits a faster onset of action (1 min vs. 4 min) and greater variability in dopamine transporter (DAT) upregulation (240–300% increase vs. 170–280% for U50,488H) . Mechanistically, Salvinorin A’s effects on DAT are ERK1/2-dependent, whereas U69,593 acts through alternative pathways, suggesting divergent signaling cascades .
Novel KOPr Agonists
DS-1-240 and DS-3-216
These agonists demonstrate anti-addictive properties comparable to Salvinorin A but with moderate DAT upregulation (170–210% increase) .
Data Tables
Table 1: Pharmacological Comparison of Salvinorin A and Analogues
Table 2: Functional Effects on Dopamine Transporter (DAT)
| Compound | DAT Upregulation (%) | ERK1/2 Dependence | Brain Region Specificity |
|---|---|---|---|
| Salvinorin A | 240–300 | Yes | NAc > Striatum |
| DS-1-240 | 170–210 | Not reported | Uniform |
| U69,593 | 170–280 | No | Uniform |
Biological Activity
Salvinorin A, a potent kappa opioid receptor (KOR) agonist derived from Salvia divinorum, has garnered significant attention for its unique biological activities and therapeutic potential. The introduction of a carbamate group to Salvinorin A has been shown to enhance its stability and biological efficacy. This article delves into the biological activity of Salvinorin A carbamate, presenting research findings, case studies, and data tables.
Overview of Salvinorin A and Its Carbamate Derivative
Salvinorin A is notable for being the first non-nitrogenous opioid receptor agonist, exhibiting high selectivity for KOR with an affinity () of approximately 4 nM and an effective concentration () in various assays ranging from 2.2 nM to 10.5 nM . The carbamate modification aims to improve the pharmacokinetic profile by reducing rapid metabolic degradation, which is a significant limitation in the clinical application of Salvinorin A .
Salvinorin A exerts its effects primarily through KOR activation, leading to various downstream signaling pathways. It has been demonstrated that Salvinorin A can activate both G-protein signaling and β-arrestin recruitment pathways . The carbamate derivative further stabilizes the compound against hydrolysis, thereby prolonging its action in vivo .
Table 1: Binding Affinity and Efficacy of Salvinorin A and Its Carbamate Derivative
| Compound | Binding Affinity () | (G-protein activation) | Duration of Action |
|---|---|---|---|
| Salvinorin A | 4 nM | 4.73 nM | Short-lived |
| This compound | TBD | TBD | Extended |
Therapeutic Potential
Research indicates that Salvinorin A and its carbamate derivative have potential applications in treating various conditions, including:
- Pain Management : Exhibiting antinociceptive properties, it may serve as an alternative to traditional opioids .
- Neuroprotection : Studies suggest that Salvinorin A may protect against ischemic brain injury by modulating glutamate release, which is critical during strokes .
- Mental Health : The compound has shown promise in alleviating symptoms of depression and anxiety, potentially by normalizing hyperactive neuronal circuits .
Case Studies
- Stroke Models : In rodent models of ischemic stroke, administration of Salvinorin A demonstrated a reduction in brain damage by inhibiting glutamate-induced excitotoxicity . The carbamate derivative may enhance this effect due to increased stability.
- Addiction Studies : In primate studies, Salvinorin A was observed to reduce cocaine-seeking behavior, indicating its potential utility in addiction treatment . The carbamate's prolonged action could make it more effective in clinical settings.
Q & A
Q. What synthetic methodologies are used to produce Salvinorin A Carbamate, and how do they address stability challenges compared to Salvinorin A?
this compound is synthesized via carbamate group substitution at specific positions of the salvinorin scaffold. This modification reduces deacetylation, a key instability pathway in Salvinorin A, as confirmed by in vitro enzymatic assays . Modular synthetic approaches (e.g., (±)-Salvinorin A formal synthesis) leverage selective functionalization of the furan ring and diterpenoid core, often using thiocyanate or halogen substituents to enhance covalent binding to cysteine residues (e.g., C3157.38 in KOR) . Stability is validated via HPLC and LC/MS/MS to quantify degradation rates under physiological conditions .
Q. How does this compound’s in vitro potency compare to Salvinorin A at kappa-opioid receptors (KOR)?
this compound retains high KOR agonist potency, with EC50 values of 6.2 nM (human KOR) vs. 4.5 nM for Salvinorin A in [35S]GTPγS binding assays. This near-equivalent activity suggests the carbamate group minimally disrupts receptor interaction while improving metabolic stability. Competitive binding assays with selective KOR antagonists (e.g., JDTic) confirm target specificity . Dose-response curves in HEK293 cells expressing recombinant KOR further validate its efficacy .
Q. What pharmacokinetic properties distinguish this compound from Salvinorin A?
this compound’s carbamate group reduces susceptibility to esterase-mediated hydrolysis, prolonging plasma half-life compared to Salvinorin A (t1/2 ~75 min in rats). However, it remains a P-glycoprotein (P-gp) substrate, as shown in MDCK-MDR1 monolayer transport assays . Brain-to-plasma ratios remain low (0.1–0.3), suggesting limited CNS penetration despite high lipophilicity (logP >3). In vivo studies in rodents using LC/MS/MS reveal rapid clearance (Cl/F ~26 L/h/kg) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across species?
Discrepancies arise from species-specific CYP450 isoform activity. For example, human CYP2D6 and CYP3A4 dominate Salvinorin A metabolism, whereas rodent CYP2C11 plays a larger role. To address this, use liver microsomes from humanized CYP450 models or CRISPR-edited cell lines. Parallel assays with recombinant enzymes (e.g., CYP2D6, CYP1A1) and UDP-glucuronosyltransferases (UGT2B7) quantify metabolic stability and identify interspecies variability . Mass spectrometry (MS/MS) fragmentation patterns confirm glucuronide conjugates as major metabolites .
Q. What experimental designs validate the irreversible KOR binding mechanism proposed for carbamate-modified Salvinorin A analogues?
Irreversible binding is tested via wash-resistant inhibition assays in KOR-expressing cells. Pretreatment with this compound followed by extensive washing and [3H]diprenorphine displacement confirms covalent attachment. Mutagenesis (e.g., C315A-KOR mutants) and MS-based peptide mapping (e.g., synthetic KOR peptides incubated with RB-64) identify covalent adducts at C3157.38 . In vivo, prolonged behavioral effects (e.g., antinociception) in wild-type vs. mutant mice further support irreversible agonism .
Q. How does P-glycoprotein (P-gp) efflux influence this compound’s CNS bioavailability, and what methods modulate this interaction?
P-gp limits CNS uptake, as shown by enhanced cerebrospinal fluid (CSF) levels in rats co-administered with P-gp inhibitors (e.g., tariquidar). In vitro ATPase assays and bidirectional transport in MDCK-MDR1 cells quantify P-gp affinity . Behavioral studies in mdr1a/b knockout mice vs. wild-type reveal P-gp’s role in attenuating hypolocomotion and ptosis. Pharmacokinetic modeling (e.g., NONMEM) integrates BBB transport rates and efflux ratios to predict dose adjustments for CNS targeting .
Q. What strategies address the short duration of action in this compound for sustained KOR modulation?
Prodrug formulations (e.g., lipid nanoparticles) or slow-release matrices (e.g., PLGA microparticles) extend systemic exposure. Covalent KOR probes (e.g., RB-64) achieve prolonged receptor activation via irreversible binding . Alternatively, allosteric modulators combined with this compound amplify signaling duration without increasing ligand concentration. In vivo telemetry in primates monitors cardiovascular safety during sustained dosing .
Methodological Guidance
- Dose Selection for Behavioral Studies : Start with 0.01–0.1 mg/kg (i.v.) in primates, based on Salvinorin A’s efficacy in sedation and facial relaxation assays. Use nalmefene (0.1 mg/kg) to confirm KOR-mediated effects .
- Data Contradiction Analysis : Cross-validate in vitro findings (e.g., CYP450 metabolism) with in vivo PK/PD models. Use antagonist controls (e.g., JDTic for KOR, rimonabant for CB1) to isolate mechanisms .
- Structural Insights : Leverage KOR crystal structures (PDB: 4DJH) for molecular docking studies. Align this compound’s carbamate group with C3157.38 and transmembrane residues (e.g., D1383.32) to predict binding modes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
